molecular formula C22H25F3N4O2 B2868817 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922089-83-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2868817
CAS RN: 922089-83-6
M. Wt: 434.463
InChI Key: DUJIFANKIZWXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H25F3N4O2 and its molecular weight is 434.463. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Neuropharmacology

Compounds with structural features similar to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide have been studied for their role in receptor antagonism, particularly focusing on neurokinin-1 (NK1) receptors and orexin receptors. These receptors play crucial roles in various physiological processes, including pain perception, stress response, and sleep regulation. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications in these areas (Harrison et al., 2001). Similarly, research on the blockade of orexin-1 receptors has shown that it attenuates orexin-2 receptor antagonism-induced sleep promotion, indicating a complex interaction between orexin receptors and sleep-wake modulation (Dugovic et al., 2009).

Chemical Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds have provided valuable insights into the design and development of novel molecules with potential therapeutic or material applications. For example, the synthesis and structure of a novel triorganotin halide demonstrated the configurationally stable chiral tin center, contributing to the understanding of organometallic chemistry and its potential applications in synthesis and catalysis (Jastrzebski et al., 1991).

Application in Insecticide Development

Another area of application for similar compounds is in the development of novel insecticides, such as flubendiamide, which exhibits strong insecticidal activity against lepidopterous pests. This compound's unique structure and mode of action suggest potential for controlling agricultural pests as part of integrated pest management programs (Tohnishi et al., 2005).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c1-28(2)19(14-4-9-18-15(12-14)10-11-29(18)3)13-26-20(30)21(31)27-17-7-5-16(6-8-17)22(23,24)25/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJIFANKIZWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.